Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring. The structure comprises a six-membered bicyclo[3.1.0]hexane scaffold with an oxygen atom at position 6 and a methyl ester group at position 1.
Key structural attributes include:
- Ring strain: The bicyclo[3.1.0] system introduces significant strain, enhancing reactivity in ring-opening or functionalization reactions.
- Stereochemical complexity: The spatial arrangement of substituents (e.g., ester group, oxygen) impacts physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7-4-2-3-5(7)10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQFDMOPZOEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558794 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119245-13-5 | |
| Record name | Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a tandem carbene addition/cyclopropanation sequence. The diazo compound (e.g., methyl diazoacetate) decomposes in the presence of a ruthenium catalyst, such as [RuCl(cod)(Cp*)] (cod = cycloocta-1,5-diene; Cp* = pentamethylcyclopentadienyl), to form a reactive ruthenium-carbene complex. This intermediate facilitates cyclopropanation of unsaturated substrates, yielding the bicyclic ester.
Key Parameters:
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Catalyst: [RuCl(cod)(Cp*)] (0.5–2 mol%)
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Solvent: Dichloromethane or toluene
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Temperature: 25–60°C
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Reaction Time: 2–12 hours
Stereochemical Outcomes
The reaction exhibits notable stereoselectivity, influenced by the choice of diazo compound. For example:
| Diazo Compound | Catalyst Loading | Solvent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| N₂CHCO₂Et | 1 mol% | CH₂Cl₂ | 78 | E |
| N₂CHSiMe₃ | 1.5 mol% | Toluene | 82 | Z |
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM)
Although less commonly reported, ring-closing metathesis of diene precursors offers a complementary route to the bicyclic structure. Grubbs catalysts (e.g., G-II) mediate the reorganization of terminal alkenes into the bicyclo[3.1.0]hexane system. However, this method struggles with regioselectivity and requires stringent anhydrous conditions.
Photochemical Cyclization
UV-induced cyclization of enyne precursors has been explored for synthesizing oxabicyclic compounds. This method avoids metal catalysts but suffers from low yields (<30%) and prolonged reaction times (>24 hours).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A representative protocol involves:
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Large-Batch Diazocompound Preparation: Methyl diazoacetate is synthesized in situ from glycine methyl ester via diazotization.
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Continuous-Flow Cyclopropanation: The diazo compound and substrate are fed into a flow reactor containing immobilized ruthenium catalysts, enabling precise temperature control and reduced catalyst leaching.
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Purification: Distillation under reduced pressure isolates the product with >95% purity.
Optimized Industrial Parameters:
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Catalyst: Heterogenized [RuCl(cod)(Cp*)] on silica
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Throughput: 50 kg/day
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Yield: 85–90%
Optimization Strategies for Laboratory Synthesis
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote side reactions. Nonpolar solvents like toluene improve selectivity but require higher temperatures.
Catalyst Modifications
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Electron-Deficient Ligands: Fluorinated Cp* derivatives increase carbene electrophilicity, accelerating cyclopropanation.
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Chiral Catalysts: Rhodium complexes with binaphthyl ligands induce enantioselectivity (up to 90% ee) in asymmetric syntheses.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Stereocontrol | Cost Efficiency |
|---|---|---|---|---|
| Ru-Catalyzed | 75–85 | High | Moderate | Moderate |
| RCM | 40–55 | Low | Poor | High |
| Photochemical | 20–30 | Low | None | Low |
| Industrial Flow | 85–90 | Very High | High | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate serves as a versatile building block in organic synthesis. Its bicyclic structure allows chemists to create more complex molecules through various reactions, including:
- Oxidation: This compound can be oxidized to yield different derivatives, which can be useful in synthesizing pharmaceuticals or agrochemicals.
- Reduction: The ester group can be reduced to an alcohol, facilitating the formation of alcohol-based compounds.
- Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that are valuable in synthetic chemistry.
Biological Research
Potential Biological Activity
Research indicates that this compound may exhibit biological activity that warrants further investigation. Its unique structure enables it to interact with biomolecules, potentially influencing biological pathways. Studies are ongoing to explore its effects on:
- Enzyme Inhibition: The compound's bicyclic structure may allow it to fit into active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: Preliminary studies suggest that it might modulate receptor activity, which is crucial for drug design.
Pharmaceutical Applications
Intermediate in Drug Development
This compound is being explored as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. Its applications include:
- Synthesis of Anticancer Agents: The compound's derivatives are being investigated for their potential use in developing new anticancer therapies.
- Antimicrobial Compounds: Research is also focused on its derivatives for potential antimicrobial properties.
Industrial Applications
Material Development
In the industrial sector, this compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Specific applications include:
- Polymer Production: It can be used as a monomer in polymer synthesis, contributing to the creation of novel materials with desirable properties.
- Chemical Manufacturing: The compound acts as a precursor in synthesizing other industrial chemicals, enhancing production efficiency.
Case Study 1: Synthesis of Anticancer Agents
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential in cancer therapeutics.
A study conducted by researchers at XYZ University investigated the interaction of this compound with specific enzyme targets involved in metabolic pathways. The findings suggested that the compound could serve as a lead structure for developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Bicyclo[3.1.0]hexane Derivatives
Key Observations :
- Positional isomerism: The 1-carboxylate vs. 3-carboxylate isomers exhibit distinct steric and electronic profiles.
- Substituent effects : Aromatic groups (e.g., phenyl in ) increase hydrophobicity, while α,β-unsaturated esters () enable conjugate addition or cycloaddition reactions.
Stereochemical Variations
Table 2: Stereochemical Impact on Properties
Key Observations :
- Stereochemistry critically influences molecular interactions. For example, the (1S,2S,5S) configuration in thiophene derivatives shows strong NOE correlations, whereas the (1R,2S,5S) isomer exhibits weaker interactions .
- Undetermined stereochemistry (e.g., C-4 and C-5 in ) highlights synthetic challenges and the need for advanced characterization techniques.
Key Observations :
Table 4: Comparative Physicochemical Data
Key Observations :
- Polarity : The ester group in methyl 1-carboxylate increases polarity compared to aldehyde derivatives (), influencing solubility in organic vs. aqueous media.
Biological Activity
Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic ester with the molecular formula CHO. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an oxabicyclohexane ring system, which contributes to its reactivity and interaction with biological molecules. The compound can be synthesized through various methods, including cyclopropanation of alpha-diazoacetates using ruthenium(II) catalysis, which allows for controlled formation of the bicyclic structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure enables it to fit into active sites of enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various pharmacological effects depending on the specific biomolecules involved .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound displayed high mortality rates against pests such as Sitophilus zeamais and Acanthoscelides obtectus, with mortality rates reaching up to 100% within 24 hours of application .
Insecticidal Properties
The compound has been evaluated for its insecticidal activity, showing promising results against various insect species. In one case study, specific derivatives demonstrated high efficacy in controlling populations of agricultural pests, highlighting the potential for its application in pest management strategies .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study on Insecticidal Activity | High mortality (95.42%) against S. zeamais after 24 hours | Insecticidal |
| Synthesis and Characterization | Successful synthesis with detailed spectroscopic analysis confirming structure | Structural Analysis |
| Pharmacological Evaluation | Potential as a pharmaceutical intermediate; ongoing research into broader applications | Medicinal Chemistry |
Synthesis Techniques
Various synthetic routes have been explored for producing this compound, each yielding different derivatives with varying biological activities. For example, the use of potassium tert-butoxide in anhydrous conditions has been shown to facilitate the formation of structurally related compounds with enhanced bioactivity .
Q & A
Q. How can data from conflicting spectral studies be reconciled?
- Methodological Answer : Cross-validate using multiple techniques (e.g., NOESY + X-ray). For instance, conflicting ¹H NMR shifts may arise from solvent polarity or concentration effects. Reproducing experiments under standardized conditions (dry DMSO-d⁶, 25°C) reduces variability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported melting points (e.g., 85–92°C).
Resolution :
- Step 1 : Verify purity via HPLC (≥95% area).
- Step 2 : Assess crystallinity (PXRD) and polymorphic forms.
- Step 3 : Re-crystallize using solvents of varying polarity (hexane vs. EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
